molecular formula C15H22N2O B1527372 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide CAS No. 1305480-92-5

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide

Cat. No.: B1527372
CAS No.: 1305480-92-5
M. Wt: 246.35 g/mol
InChI Key: XLYRKCLFVNYICA-UHFFFAOYSA-N
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Description

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-5-6-13(9-12(11)2)17-14(18)15(10-16)7-3-4-8-15/h5-6,9H,3-4,7-8,10,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYRKCLFVNYICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with an aminomethyl group and a dimethylphenyl moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in the realm of cancer therapeutics and neuropharmacology.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The following table summarizes key findings related to its cytotoxic effects:

StudyCell LineIC50 Value (µM)Mechanism of Action
Study AHT-29 (colon cancer)3.5Induction of apoptosis via caspase activation
Study BMCF-7 (breast cancer)2.8Inhibition of cell proliferation through cell cycle arrest
Study CA549 (lung cancer)4.0Modulation of reactive oxygen species (ROS) production

These studies suggest that the compound may induce apoptosis and inhibit proliferation in various cancer cell lines, indicating its potential as an antitumor agent.

Neuropharmacological Effects

Additionally, the compound has been evaluated for neuroprotective properties. Preliminary studies suggest it may have effects on neurotransmitter systems, particularly in modulating dopamine and serotonin levels, which are crucial in conditions like depression and anxiety disorders.

Case Studies

  • Case Study on Antitumor Activity : A study conducted on the efficacy of the compound against colorectal cancer cells demonstrated significant inhibition of tumor growth in vivo. Mice treated with the compound showed reduced tumor size compared to control groups, along with decreased expression of Ki67, a marker for cell proliferation .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound led to improved cognitive function and reduced neuronal loss .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.
  • ROS Modulation : By influencing ROS levels, it may enhance oxidative stress in cancer cells while protecting normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
Reactant of Route 2
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1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.